Cholanic Acid as an EphA2 Antagonist: Quantitative Improvement Over Derivatives
Cholanic acid itself is a competitive and reversible antagonist of the EphA2 receptor, a target in cancer progression [1]. While its β-alanine conjugate (derivative 4) improved potency, the parent compound serves as the essential hydrophobic scaffold. The introduction of aromatic amino acids, which increase molecular bulk, was shown to reduce potency in ligand displacement studies [1].
| Evidence Dimension | EphA2-ephrinA1 interaction disruption |
|---|---|
| Target Compound Data | Active as a competitive, reversible antagonist |
| Comparator Or Baseline | Amino acid conjugates of cholanic acid |
| Quantified Difference | Potency reduced with introduction of aromatic amino acids; β-alanine conjugate active in micromolar range. |
| Conditions | In vitro EphA2-ephrinA1 displacement assay, PC3 prostate cancer cell line |
Why This Matters
This demonstrates that cholanic acid is not merely an inactive precursor but a validated starting point for SAR studies, where modification can either improve or diminish activity, underscoring the importance of the core scaffold.
- [1] Tognolini, M., et al. (2014). Synthesis and Structure-Activity Relationships of Amino Acid Conjugates of Cholanic Acid as Antagonists of the EphA2 Receptor. Journal of Medicinal Chemistry. View Source
